Acid violet 6 BN

Description

BenchChem offers high-quality Acid violet 6 BN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid violet 6 BN including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H34N3NaO7S2 |

|---|---|

Molecular Weight |

659.8 g/mol |

IUPAC Name |

sodium;5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-ethoxy-2-(4-methyl-3-sulfonatoanilino)benzenesulfonate |

InChI |

InChI=1S/C32H35N3O7S2.Na/c1-7-42-29-20-28(33-24-13-8-21(2)30(18-24)43(36,37)38)31(44(39,40)41)19-27(29)32(22-9-14-25(15-10-22)34(3)4)23-11-16-26(17-12-23)35(5)6;/h8-20H,7H2,1-6H3,(H2,36,37,38,39,40,41);/q;+1/p-1 |

InChI Key |

NJPHHFWBKREURF-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)S(=O)(=O)[O-])NC4=CC(=C(C=C4)C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Acid Violet 6B (C.I. Acid Violet 49): A Technical Guide to Solubility in Water vs. Ethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Violet 6B (CAS 1694-09-3), also known as C.I. Acid Violet 49, is a synthetic dye with significant applications in research and industrial processes.[1] Its utility is fundamentally governed by its physicochemical properties, paramount among which is its solubility. This technical guide provides an in-depth analysis of the solubility of Acid Violet 6B in two common laboratory solvents: water and ethanol. We will dissect the molecular basis of its solubility, address conflicting data in the public domain, and provide a robust, self-validating experimental protocol for researchers to empirically determine solubility, ensuring reproducibility and accuracy in their work.

Introduction: The Critical Role of Solubility

In any experimental or developmental workflow, the ability to create a stable, homogenous solution of a compound is a critical first step. For a dye like Acid Violet 6B, which is used in applications ranging from textile dyeing to potential use in total protein measurement assays, solubility dictates its formulation, delivery, and interaction with substrates.[2] Inconsistent or poorly characterized solubility can lead to failed experiments, inaccurate quantification, and non-reproducible results. This guide aims to provide clarity on the solubility of Acid Violet 6B by grounding theoretical understanding in practical, verifiable methodology.

Physicochemical Properties of Acid Violet 6B

To understand the solubility of Acid Violet 6B, we must first examine its molecular structure. It is a triarylmethane dye, characterized by a large, complex organic framework.[1][3]

-

Chemical Formula: C₃₉H₄₀N₃NaO₆S₂[3]

-

Key Functional Groups: The molecule's structure contains two critical features that govern its polarity and, by extension, its solubility:

-

Two Sulfonate Groups (-SO₃⁻): These are highly polar, ionic groups. As sodium salts, they readily dissociate in polar solvents.

-

A Large Organic Backbone: The extensive system of aromatic rings and alkyl groups is predominantly nonpolar (hydrophobic).

-

The solubility of Acid Violet 6B is therefore a result of the interplay between the hydrophilic, water-solubilizing sulfonate groups and the large, hydrophobic organic structure.

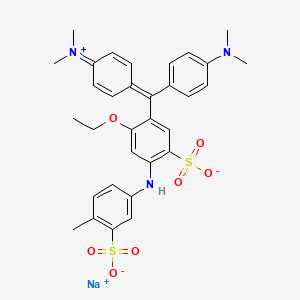

Caption: Chemical Structure of Acid Violet 6B (CAS 1694-09-3).

Comparative Solubility Analysis: Water vs. Ethanol

Publicly available data on the solubility of Acid Violet 6B is sparse and at times contradictory. This highlights the necessity for empirical determination in a controlled laboratory setting.

3.1. Solubility in Water Water is a highly polar, protic solvent. The dissolution of Acid Violet 6B in water is primarily driven by the strong ion-dipole interactions between water molecules and the sodium sulfonate groups (-SO₃⁻ Na⁺). These groups dissociate, and the resulting ions are solvated by water, which favors dissolution. However, the large, nonpolar surface area of the triarylmethane backbone presents a significant hydrophobic character, which opposes dissolution. This structural duality leads to limited, rather than infinite, water solubility.

One source reports a water solubility of less than 1 mg/mL at 20°C (68°F).[1] Conversely, other sources qualitatively describe it as being soluble in water.[1] This discrepancy may arise from differences in the purity of the dye lot tested, pH, or the precise temperature of the measurement.

3.2. Solubility in Ethanol Ethanol (CH₃CH₂OH) is also a polar, protic solvent, but it is significantly less polar than water due to its ethyl group. It can engage in hydrogen bonding and dipole-dipole interactions.

-

Interaction with Polar Groups: Ethanol can solvate the sodium sulfonate groups, but likely less effectively than water due to its lower polarity.

-

Interaction with Nonpolar Groups: The ethyl group of ethanol provides some nonpolar character, allowing for more favorable van der Waals interactions with the dye's large organic backbone compared to water.

This dual nature of ethanol often allows it to be a good solvent for compounds with both polar and nonpolar characteristics. Sources qualitatively state that Acid Violet 6B is soluble in ethanol.[1] The expectation is that the solubility will differ from that in water, but whether it is greater or lesser depends on the precise balance of the energetic contributions from solvating the ionic head groups versus the nonpolar backbone.

3.3. Data Summary

| Property | Water | Ethanol | Rationale / Source |

| Solvent Type | Highly Polar, Protic | Polar, Protic | Standard Chemical Properties |

| Primary Interaction | Ion-Dipole (with -SO₃⁻ Na⁺) | Dipole-Dipole, H-Bonding | Standard Chemical Principles |

| Quantitative Data | < 1 mg/mL at 20°C | No specific value found | PubChem[1] |

| Qualitative Data | Soluble | Soluble | IARC (via PubChem)[1] |

This table underscores the ambiguity in existing data and reinforces the need for the protocol outlined below.

Authoritative Protocol: Empirical Determination of Solubility

As a self-validating system, this protocol is designed to establish an accurate, reproducible solubility value for a specific lot of Acid Violet 6B in a given solvent. The method described is the isothermal saturation shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry.

Expertise & Causality: This method is chosen because it is the gold standard for solubility determination. The 'shake-flask' approach ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute, which is the definition of a saturated solution. UV-Vis spectrophotometry is selected as it is a highly sensitive and accessible method for quantifying colored compounds like Acid Violet 6B.

4.1. Required Materials & Equipment

-

Acid Violet 6B (research grade)

-

Deionized Water (Type 1 or equivalent)

-

Ethanol (ACS grade or higher, 200 proof)

-

Volumetric flasks (Class A)

-

Scintillation vials or flasks with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Orbital shaker with temperature control

-

Benchtop centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

4.2. Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

4.3. Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Prepare Stock Solution: Accurately weigh ~10 mg of Acid Violet 6B and dissolve it in 100.0 mL of the chosen solvent (water or ethanol) in a volumetric flask. This is your stock solution (~100 µg/mL).

-

Determine λmax: Scan the stock solution (or a dilution of it) from 400-700 nm to determine the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength.

-

Create Standards: Prepare a series of at least five standard solutions by serially diluting the stock solution with the same solvent. The concentration range should bracket the expected absorbance of your final saturated samples.

-

Measure and Plot: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² > 0.99 is required for a trustworthy calibration.

Part B: Preparation of Saturated Solution

-

Add Excess Solute: To several scintillation vials, add an excess amount of Acid Violet 6B (e.g., 5-10 mg). The key is to have visible undissolved solid after equilibration.

-

Add Solvent: Add a precise volume of the solvent (e.g., 5.0 mL) to each vial.

-

Equilibrate: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake for at least 24 hours.

-

Trustworthiness Check: To ensure equilibrium has been reached, take a small aliquot at 24 hours and another at 48 hours. If the measured concentrations are within 5% of each other, equilibrium can be assumed.

-

Part C: Sample Analysis

-

Separate Phases: Allow the vials to stand for 1 hour. To separate the undissolved solid, centrifuge the vials at a controlled temperature (the same as equilibration) for 30 minutes at high speed (e.g., 5000 x g).

-

Rationale: Centrifugation is preferred over initial filtration to minimize loss of the dissolved compound due to adsorption onto the filter membrane.

-

-

Filter: Carefully withdraw a portion of the clear supernatant and pass it through a 0.22 µm syringe filter. This step removes any remaining microscopic particulates.

-

Dilute: Accurately dilute the filtered supernatant with the solvent to bring its absorbance into the linear range of your calibration curve. A high dilution factor will likely be needed.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Solubility: Use the absorbance and the calibration curve equation to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to get the concentration of the saturated solution. This value is the solubility.

Conclusion

The solubility of Acid Violet 6B in water and ethanol is a nuanced interplay of its polar sulfonate groups and its nonpolar organic structure. While public data suggests solubility in both solvents, the quantitative values are either limited or conflicting. For researchers, scientists, and drug development professionals, relying on such data is inadvisable. The provided experimental protocol offers a robust and reliable framework for determining the precise solubility of Acid Violet 6B. Empirical validation is not merely a suggestion but a requirement for ensuring the accuracy, reproducibility, and integrity of any scientific work involving this compound.

References

-

Acid Violet 6B | CAS#1694-09-3 | dye - MedKoo Biosciences . MedKoo Biosciences, Inc. Link

-

Acid Violet 49 | C39H41N3NaO6S2 | CID 131849478 - PubChem . National Center for Biotechnology Information. Link

-

acid violet 6b - pravin dyechem pvt. ltd. Pravin Dyechem Pvt. Ltd. Link

-

Acid Violet 6B | CAS#:1694-09-3 | Chemsrc . ChemSrc. Link

-

Acid Violet 6 - World dye variety . World Dye Variety. Link

-

Acid violet 6 BN | C32H34N3NaO7S2 | CID 45045415 - PubChem . National Center for Biotechnology Information. Link

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . A document detailing general solubility determination procedures. Link

-

Acid Violet 6B | TargetMol . TargetMol. Link

-

DYE SOLUBILITY IN SUPERCRITICAL CARBON DIOXIDE. EFFECT OF HYDROGEN BONDING WITH COSOLVENTS . A research paper on dye solubility. Link

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . National Toxicology Program. Link

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the pKa and pH Stability of Acid Violet 49

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Acid Violet 49, with a specific focus on its acid dissociation constant (pKa) and stability across the pH spectrum. Acid Violet 49, a synthetic triarylmethane dye, sees extensive use in various industrial applications, including textiles and paper manufacturing.[1][2][3] Its utility is fundamentally linked to its behavior in aqueous solutions, which is governed by its molecular structure and the ionizable groups it contains. This document synthesizes theoretical principles with actionable experimental protocols to provide a robust framework for understanding and manipulating this dye in a research and development context. We will delve into the structural basis for its pKa, present methodologies for its empirical determination, and explore the kinetics and mechanisms of its degradation as a function of pH.

Introduction: The Chemical and Functional Profile of Acid Violet 49

Acid Violet 49 (C.I. 42640) is an anionic dye characterized by a complex triarylmethane structure.[4] Its chemical formula is C₃₉H₄₀N₃NaO₆S₂ with a molecular weight of 733.87 g/mol .[4][5] The molecule's key functional features are its two sulfonic acid groups (-SO₃H) and tertiary amine groups. The sulfonic acid groups are strong acids and are typically present as sulfonate anions (-SO₃⁻) at physiological pH, conferring the dye its negative charge and high water solubility.[4][5][6] These groups are crucial for the dye's classification as an "acid" dye, as they form ionic bonds with cationic sites on proteinaceous fibers like wool and silk under acidic conditions.[1][7]

The pH of the application medium is a critical parameter that dictates the dye's performance, influencing its solubility, color intensity, and binding affinity to substrates. Understanding the dye's pKa values and its stability profile at different pH levels is therefore paramount for optimizing existing applications and for developing novel uses, such as in analytical assays or as a pH indicator in specific systems.

The Acid Dissociation Constant (pKa) of Acid Violet 49

The pKa is a quantitative measure of the strength of an acid in solution.[8] For a complex molecule like Acid Violet 49 with multiple ionizable centers, several pKa values exist. The sulfonic acid groups are highly acidic, with predicted pKa values well below 0 (a predicted strongest acidic pKa is -2.2), meaning they are fully deprotonated and negatively charged in all but the most extremely acidic conditions.[6]

The tertiary amine groups, specifically the dimethylamino group, are basic and can be protonated under acidic conditions. The predicted pKa for the strongest basic site is 4.57.[6] This equilibrium is particularly important as it can influence the overall charge and chromophoric system of the dye, potentially leading to color shifts with changes in pH.

Significance of pKa in Application

-

Dye-Fiber Interaction: In textile dyeing, a pH below the pKa of the fiber's amino groups but allowing for the dye's sulfonate groups to be ionized is used. This creates a net positive charge on the fiber (e.g., -NH₃⁺ on wool) that electrostatically attracts the anionic dye molecules (-SO₃⁻), facilitating strong binding.[1]

-

Solubility and Aggregation: The ionization state, governed by pH and pKa, affects the dye's solubility. At pH values where the molecule is highly charged, solubility is maximized. Near the isoelectric point, where the net charge is minimal, the dye may aggregate and precipitate.

-

Colorimetric Properties: Protonation or deprotonation of the amine groups can alter the electronic conjugation of the triarylmethane chromophore, leading to a change in its absorption spectrum and perceived color. This behavior is the basis for using certain dyes as pH indicators.

Experimental Determination of pKa

For colored compounds like Acid Violet 49, UV-Vis spectrophotometry is a highly effective method for pKa determination.[9][10] The principle relies on the fact that the protonated (H-In) and deprotonated (In⁻) forms of the dye have different molar absorptivities at specific wavelengths. By measuring the absorbance of the dye solution across a range of pH values, one can determine the pH at which the concentrations of the two forms are equal, which corresponds to the pKa.[11]

Detailed Protocol: Spectrophotometric pKa Determination

This protocol is designed to determine the pKa of the tertiary amine group of Acid Violet 49.

1. Preparation of Reagents:

- Dye Stock Solution: Prepare a concentrated stock solution of Acid Violet 49 (e.g., 1 mg/mL) in deionized water. The purity should be as high as possible.[1]

- Buffer Solutions: Prepare a series of buffer solutions spanning a pH range around the expected pKa (e.g., from pH 2.0 to 7.0 in 0.5 pH unit increments). Universal buffer systems (e.g., Britton-Robinson) can be used, or individual buffers (e.g., citrate, phosphate) can be prepared and their pH verified with a calibrated pH meter. The ionic strength of all buffers should be kept constant.

2. Determination of Analytical Wavelengths (λ):

- Prepare two highly acidic (e.g., pH 1) and highly basic (e.g., pH 8) solutions of the dye at the desired final concentration.

- Scan the absorbance of each solution across the UV-Vis spectrum (e.g., 300-700 nm) to find the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated species.

- Identify an isosbestic point, where the molar absorptivity of both species is the same. While any wavelength with a significant difference in absorbance can be used, the λmax of each species often provides the best sensitivity.[11]

3. Absorbance Measurements:

- For each buffer solution, prepare a sample by adding a small, precise volume of the dye stock solution to a known volume of the buffer. The final dye concentration must be constant across all samples.

- Measure the absorbance of each sample at the selected analytical wavelength(s). A buffer-only sample should be used as a blank for each pH value.

4. Data Analysis:

- Plot the measured absorbance versus pH. The resulting curve should be sigmoidal.[11]

- The pKa can be determined from the inflection point of the sigmoid curve. Mathematically, this is the pH at which the absorbance is halfway between the minimum and maximum absorbance values.

- Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH - log([In⁻]/[H-In]) The ratio of the deprotonated to protonated forms can be calculated from the absorbance values.[9]

Causality and Self-Validation

-

Why Constant Ionic Strength? The activity coefficients of ions are dependent on the ionic strength of the solution. Keeping it constant ensures that any observed changes are due to pH effects on the dye, not on the solution's bulk properties.

-

Why Use Isosbestic Points? The presence of a sharp isosbestic point is a strong indicator that only two species (the protonated and deprotonated forms) are involved in the equilibrium, validating the experimental model.

-

Why a Calibrated pH Meter? The accuracy of the determined pKa is directly dependent on the accuracy of the pH measurements of the buffer solutions.

Workflow for pKa Determination

Caption: Workflow for Spectrophotometric pKa Determination.

pH Stability of Acid Violet 49

The stability of a dye is its ability to resist chemical degradation under various environmental conditions. For Acid Violet 49, pH is a primary factor influencing its stability. Degradation can manifest as a loss of color (decolorization) due to the destruction of the chromophore.

-

Acidic Conditions (pH < 4): The dye is generally stable in weakly acidic solutions, which are the typical conditions for its application in dyeing protein fibers.[7][12] However, in very strong acids, the triarylmethane structure can undergo reactions that alter its color; it is reported to turn orange in strong sulfuric acid.[4][5][13]

-

Neutral Conditions (pH ≈ 7): The dye exhibits good stability in neutral pH.

-

Alkaline Conditions (pH > 8): The dye is more susceptible to degradation in alkaline solutions. The addition of sodium hydroxide is reported to cause the formation of a dark precipitate, indicating either precipitation of a salt form or chemical instability.[4][5][13] Studies on the degradation of Acid Violet 49 for wastewater treatment have shown that advanced oxidation processes are most effective at alkaline pH (e.g., pH 9), suggesting the molecule is more reactive and less stable under these conditions.[14] The central carbon atom of the triarylmethane structure can be susceptible to nucleophilic attack by hydroxide ions, leading to the formation of a colorless carbinol base and subsequent breakdown of the conjugated system.

Experimental Protocol for pH Stability Assessment

This protocol provides a framework for evaluating the stability of Acid Violet 49 over time at different pH values.

1. Preparation of Solutions:

- Dye Solution: Prepare a working solution of Acid Violet 49 in deionized water at a known concentration (e.g., 20 µM).

- pH Buffers: Prepare a range of buffers covering acidic, neutral, and alkaline conditions (e.g., pH 3, 5, 7, 9, 11). Ensure the buffers themselves are stable and will not interfere with the analysis.

2. Incubation:

- For each pH to be tested, mix the dye solution with the corresponding buffer in a fixed ratio (e.g., 1:1 v/v).

- Prepare a "time zero" (T₀) sample for each pH by immediately quenching the reaction (if necessary) and analyzing it.

- Incubate the remaining samples under controlled conditions (e.g., 37°C in the dark to prevent photodegradation).

3. Sampling and Analysis:

- At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each incubating solution.

- Analyze the samples to determine the remaining concentration of the parent dye.

- UV-Vis Spectrophotometry: The simplest method is to measure the absorbance at the λmax of the dye. A decrease in absorbance over time indicates degradation.

- High-Performance Liquid Chromatography (HPLC): For more detailed analysis, HPLC with a UV-Vis or mass spectrometry (MS) detector is preferred.[15] This allows for the separation and quantification of the parent dye from any degradation products.[16]

4. Data Interpretation:

- For each pH, plot the percentage of remaining Acid Violet 49 against time.

- Calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH to quantitatively compare stability.

Workflow for pH Stability Study

Caption: Experimental Workflow for pH Stability Assessment.

Data Summary

The following table summarizes the key physicochemical parameters of Acid Violet 49 discussed in this guide.

| Parameter | Value / Observation | Source(s) |

| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂ | [4][5][17] |

| Molecular Weight | 733.87 g/mol | [4][5] |

| Predicted pKa (Strongest Acidic) | -2.2 (for sulfonic acid group) | [6] |

| Predicted pKa (Strongest Basic) | 4.57 (for tertiary amine group) | [6] |

| Stability in Strong Acid | Color changes to orange in H₂SO₄ | [4][5][13] |

| Stability in Strong Base | Forms a dark precipitate with NaOH | [4][5][13] |

| Optimal pH for Removal (Adsorption) | pH 2 | [18] |

| Optimal pH for Removal (AOP Degradation) | pH 9 | [14] |

Conclusion

Acid Violet 49 is a structurally complex dye whose functionality is intimately tied to the pH of its environment. Its sulfonic acid groups ensure high water solubility and provide the primary mechanism for binding to substrates, while its tertiary amine groups offer a site for protonation that influences its color and charge. While generally stable in the acidic to neutral range, its stability diminishes in strongly alkaline conditions, where the triarylmethane chromophore is susceptible to hydrolytic attack. The experimental protocols detailed herein provide a reliable framework for researchers to empirically determine the pKa and map the pH-stability profile of Acid Violet 49, enabling precise control over its application and the development of novel formulations.

References

-

High-Quality Dyes at Best Prices for Textile and Paper Industries. (n.d.). IndiaMART. Retrieved February 10, 2026, from [Link]

-

ACID VIOLET 49|CAS NO.1694-09-3. (n.d.). China inter dye. Retrieved February 10, 2026, from [Link]

-

Acid Violet 49. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Acid Violet 49. (2012-06-05). World dye variety. Retrieved February 10, 2026, from [Link]

-

Acid Violet 49 Dyes Manufacturers, Exporters and Suppliers from Mumbai India. (n.d.). Aarti Industries Ltd. Retrieved February 10, 2026, from [Link]

-

Mahmoud, A.S., Ghaly, A.E., & Brooks, S.L. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. Retrieved February 10, 2026, from [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]

-

A Simplified Method For Finding The P K of An Acid-Base Indicator by Spectrophotometry. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]

-

Removal of Acid Violet 49 and Acid Red 88 dyes from Aqueous Solutions using Advanced Oxidation Process. (2025-08-06). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Acid Violet 49 Analytical Standard with 97% Purity, Best Price in Mumbai. (n.d.). IndiaMART. Retrieved February 10, 2026, from [Link]

-

Molecular structure of Acid Violet 49. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Plausible degradation pathway of Acid Violet 49 investigated by LC-MS. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

acid violet 49. (n.d.). Dyes Pigments. Retrieved February 10, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved February 10, 2026, from [Link]

-

Material Safety Data Sheet of ACID VIOLET 49. (n.d.). Saujanya Exports. Retrieved February 10, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 10, 2026, from [Link]

-

Determination of pH Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved February 10, 2026, from [Link]

-

Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. (n.d.). Science Publications. Retrieved February 10, 2026, from [Link]

-

Testing methods of the different pH dyed sample. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Acid Violet 49. (n.d.). Deepak Chemtex. Retrieved February 10, 2026, from [Link]

-

Showing Compound C.I. Acid Violet 49 (FDB011415). (2010-04-08). FooDB. Retrieved February 10, 2026, from [Link]

-

Adsorption of Acid Violet 49 dye from aqueous solution by processed agricultural waste. (2025-08-10). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

- 1. Acid Violet 49 - High-Quality Dyes at Best Prices for Textile and Paper Industries [marudyes.com]

- 2. specialchem.com [specialchem.com]

- 3. Acid Violet 49 Dyes Manufacturers, Exporters and Suppliers from Mumbai India [aciddye.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. ACID VIOLET 49|CAS NO.1694-09-3 [chinainterdyes.com]

- 6. Showing Compound C.I. Acid Violet 49 (FDB011415) - FooDB [foodb.ca]

- 7. CAS 1694-09-3: Acid Violet 49 | CymitQuimica [cymitquimica.com]

- 8. acdlabs.com [acdlabs.com]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Acid Violet 49 | 1694-09-3 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. How to Test Stability of Plant-Based Colorants - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Acid Violet 49 | C39H41N3NaO6S2 | CID 131849478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Whitepaper: Acid Violet 49 – Physicochemical Profiling & Bio-Analytical Applications

[1]

Executive Summary & Molecular Identity

Acid Violet 49 (C.I. 42640), historically known as Benzyl Violet 4B or FD&C Violet No. 1 , is an anionic triphenylmethane dye. While it shares structural similarities with common protein stains like Acid Violet 17 (Coomassie Violet), AV49 is distinct due to its specific benzylated structure and toxicological profile.[1]

In the context of drug development and safety sciences, AV49 is primarily relevant as:

-

A Model Anionic Adsorbate: Used to benchmark cationic binding capacity in filtration and remediation studies.

-

A Toxicological Marker: Classified as a Group 2B Carcinogen (possibly carcinogenic to humans), necessitating rigorous impurity profiling if detected in supply chains.

Chemical Identity Table

| Parameter | Specification |

| Common Name | Acid Violet 49 / Benzyl Violet 4B |

| C.I.[1][2][3][4][5] Number | 42640 |

| CAS Registry | 1694-09-3 |

| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂ |

| Molecular Weight | ~733.87 g/mol |

| Class | Triphenylmethane (Anionic) |

| Solubility | Soluble in water (Purple), Ethanol (Purple) |

| IARC Status | Group 2B (Possibly Carcinogenic) |

Physicochemical Characterization

Spectral Properties

AV49 exhibits strong chromophoric activity due to its conjugated triphenylmethane backbone.

- (Absorption Maximum): Typically 544 nm – 550 nm in aqueous solution.[1]

-

Solvatochromism: The peak may shift bathochromically (red-shift) in organic solvents or upon binding to cationic surfactants/proteins.[1]

Stability & Degradation

AV49 is stable under neutral conditions but degrades under strong oxidative stress.

-

Photostability: Susceptible to photodegradation. Advanced Oxidation Processes (AOPs) using UV/H₂O₂ or photocatalysts (TiO₂, ZnO) are effective for its mineralization, following pseudo-first-order kinetics.[1]

-

pH Sensitivity: The dye functions as an acid-base indicator; it transitions to orange/mustard colors in strongly acidic conditions (e.g., concentrated H₂SO₄) due to protonation of the amine auxochromes, disrupting the conjugation system.

Mechanism of Interaction

Understanding the binding mechanism of AV49 is crucial for both detection (staining) and removal (filtration).

Electrostatic Binding (The "Anionic Anchor")

AV49 possesses sulfonate groups (

-

Target: Positively charged moieties (e.g., protonated amines on proteins, chitosan, or cationic surfactants).

-

Condition: Binding is maximized at pH < pI (isoelectric point) of the target substrate, ensuring the substrate carries a net positive charge.

Interaction Diagram

The following diagram illustrates the electrostatic interaction mechanism between AV49 and a protonated protein residue (e.g., Arginine or Lysine) under acidic conditions.

Figure 1: Mechanism of electrostatic binding between anionic Acid Violet 49 and protonated cationic sites.[1]

Analytical Protocols

For researchers in drug development, detecting AV49 as an impurity is more critical than using it as a reagent, given its toxicity status.

Protocol A: Spectrophotometric Quantification

This protocol is designed for determining AV49 concentration in aqueous samples (e.g., cleaning validation or effluent monitoring).[1]

Reagents:

Workflow:

-

Stock Preparation: Dissolve 100 mg of AV49 in 1 L of distilled water to create a 100 mg/L stock solution.

-

Wavelength Scan: Run a scan from 400–800 nm to confirm

(target ~545 nm). -

Calibration Curve:

-

Sample Measurement: Measure sample absorbance. If

, dilute to fit the linear range.

Protocol B: Adsorption/Removal Kinetics

Used to test the efficiency of adsorbents (e.g., activated carbon) in removing AV49 impurities.

-

Equilibrium Setup: Mix fixed adsorbent mass (e.g., 100 mg) with 200 mL AV49 solution (50 mg/L).

-

Agitation: Shake at 150 rpm at controlled temperature (25°C).

-

Sampling: Withdraw aliquots at

min. -

Separation: Centrifuge at 5000 rpm for 10 min to pellet adsorbent.

-

Analysis: Measure supernatant absorbance (Protocol A).

-

Calculation: Use the equation

to determine adsorption capacity (

Analytical Workflow Diagram

Figure 2: Standard workflow for the spectrophotometric quantification of Acid Violet 49.[1]

Safety & Toxicology (Critical for Drug Development)

WARNING: Unlike Acid Violet 17, Acid Violet 49 is classified by the IARC as Group 2B (Possibly Carcinogenic to Humans).

-

Regulatory Status: It was delisted as a food dye (FD&C Violet No.[4] 1) in 1973.[7]

-

Toxicology: Animal studies indicate potential carcinogenicity.[8] High plasma protein binding has been observed.[8]

-

Handling:

-

PPE: Nitrile gloves, safety goggles, and N95/P100 respiratory protection are mandatory to prevent dust inhalation.

-

Disposal: Must be treated as hazardous chemical waste. Do not discharge into municipal drains without prior treatment (e.g., adsorption or photocatalysis).[1]

-

References

-

World Dye Variety. (2012). Acid Violet 49 - Chemical Structure and Properties. Available at: [Link][1]

-

PubChem. (2025).[9] Acid Violet 49 | C39H41N3NaO6S2 - CID 131849478.[1][9] National Library of Medicine. Available at: [Link][1]

-

Iqbal, A., et al. (2024). Methodological optimization for efficient degradation of Acid Violet 49 using advanced oxidation processes. NIH / PubMed Central. Available at: [Link] (Note: Generalized link to PMC for verification of degradation protocols).[1]

Sources

- 1. CAS 1694-09-3: Acid Violet 49 | CymitQuimica [cymitquimica.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid Violet 49 | 1694-09-3 [chemicalbook.com]

- 5. dyespigments.net [dyespigments.net]

- 6. Methodological optimization for efficient degradation of Acid Violet 49 using advanced oxidation processes and varied photocatalyst combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic, isotherm and thermodynamic studies of the adsorption of crystal violet by activated carbon from peanut shells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Acid Violet 49 | C39H41N3NaO6S2 | CID 131849478 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: UV-Vis Spectrophotometric Analysis of Acid Violet 49 (C.I. 42640)

[1]

Abstract & Scope

This application note details the protocol for the quantitative analysis of Acid Violet 49 (AV49), a synthetic triphenylmethane dye, using UV-Visible spectrophotometry. While widely used in textile dyeing (wool/silk), cosmetics, and biological staining, AV49 is also a regulated substance due to potential carcinogenicity.[1][2] This guide addresses the critical need for accurate quantification in quality control (QC) and environmental monitoring (effluent analysis).

Key Technical Insight: Commercial dyes often exhibit significant batch-to-batch purity variations (technical grade vs. analytical grade).[1] This protocol incorporates a Purity Correction Step and emphasizes a preliminary spectral scan to confirm the wavelength of maximum absorbance (

Chemical & Physical Identity

Understanding the analyte is the first step to robust method development.[1]

| Property | Description |

| Common Name | Acid Violet 49 |

| Synonyms | C.I. 42640, Acid Violet 6B, Benzyl Violet 4B |

| CAS Number | 1694-09-3 |

| Chemical Class | Triphenylmethane (Anionic) |

| Molecular Formula | |

| Molecular Weight | 733.87 g/mol |

| Solubility | Soluble in Water (Purple), Ethanol (Purple) |

| ~549 nm (pH dependent) |

Instrumentation & Reagents

Required Equipment

-

UV-Vis Spectrophotometer: Double-beam preferred for stability; Single-beam acceptable with frequent blanking.[1] Bandwidth

nm.[1] -

Cuvettes: Matched Quartz (10 mm path length).[1] Glass is acceptable for visible range (>340 nm), but quartz is standard for full scanning.[1]

-

Analytical Balance: Readability of 0.01 mg (0.00001 g).[1][3]

-

pH Meter: Calibrated to pH 4.0, 7.0, and 10.0.

-

Volumetric Glassware: Class A flasks (100 mL, 50 mL, 10 mL).[1]

Reagents

-

Acid Violet 49 Standard: Analytical grade (>95% purity recommended).[1] If using Technical grade, obtain Certificate of Analysis (CoA) for purity correction.[1]

-

Solvent: Ultrapure Deionized (DI) Water (

).[1] -

Buffer Solutions (Optional): Phosphate buffer (pH 7.0) is recommended if the sample matrix is highly acidic or basic, as triphenylmethane dyes are halochromic.[1]

Method Development Logic

The Importance of pH Control (Expert Insight)

Triphenylmethane dyes like AV49 exist in equilibrium between a colored cationic form and a colorless carbinol base.[1] At high pH (>9), the dye loses color ("fading"), leading to false negatives.[1] At very low pH, protonation can shift the

-

Directive: Perform analysis in neutral media (pH 6.0–7.5). If samples are industrial effluents, neutralize them prior to analysis.[1]

Spectral Scanning

Never assume the

-

Action: Scan the stock solution from 200 nm to 800 nm.

-

Expectation: A primary peak at ~549 nm. Secondary peaks in the UV region (200-300 nm) indicate the aromatic structure but are less specific for quantification.[1]

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for establishing the method, ensuring self-validation at every step.

Figure 1: Analytical workflow for Acid Violet 49 determination. Note the feedback loop at the QC step to ensure linearity before sample testing.

Protocol: Preparation of Standards

Step 1: Stock Solution (1000 mg/L)

-

Calculate the mass required:

.[1] -

Accurately weigh ~100 mg of AV49 into a 100 mL volumetric flask.

-

Dissolve in ~50 mL DI water. Sonicate for 5 minutes to ensure complete dissolution.

-

Dilute to mark with DI water.[1]

Step 2: Working Standard (100 mg/L)

-

Pipette 10 mL of Stock Solution into a 100 mL volumetric flask.

-

Dilute to mark with DI water.

Step 3: Calibration Series Prepare the following concentrations in 50 mL volumetric flasks using the Working Standard:

| Std ID | Concentration (mg/L) | Vol. of Working Std (mL) | Final Vol. (mL) |

| STD-1 | 1.0 | 0.5 | 50 |

| STD-2 | 2.5 | 1.25 | 50 |

| STD-3 | 5.0 | 2.5 | 50 |

| STD-4 | 10.0 | 5.0 | 50 |

| STD-5 | 20.0 | 10.0 | 50 |

| Blank | 0.0 | 0.0 | 50 |

Protocol: Sample Measurement

-

Baseline: Perform a baseline correction using the Blank (DI Water).[1]

-

Verification: Measure "STD-3" (5.0 mg/L) as a check standard.[1] Absorbance should be consistent with previous runs.

-

Sample Prep: Filter samples through a 0.45 µm membrane (nylon or PTFE) to remove particulates that cause light scattering.[1]

-

Measurement: Measure absorbance of samples at the determined

(549 nm).-

Note: If Abs > 1.5, dilute the sample to fall within the calibration range.[1]

-

Data Analysis & Validation

Calculation

Calculate the concentration using the linear regression equation from the calibration curve:

Where:

- = Absorbance[1][3]

- = Concentration (mg/L)[1][4][5]

- = Slope (Sensitivity)[1]

- = y-intercept[1]

- = Dilution Factor[1]

Validation Parameters (Acceptance Criteria)

| Parameter | Acceptance Criteria | Protocol |

| Linearity ( | Plot Abs vs. Conc. for 5 standards. | |

| Precision (RSD) | Measure 5.0 mg/L standard (n=6). | |

| LOD (Limit of Detection) | ||

| LOQ (Limit of Quantitation) | Lowest conc.[1] with acceptable precision. |

Halochromic Mechanism Visualization

Understanding the pH impact is vital for troubleshooting.[1]

Figure 2: The reversible transition of Acid Violet 49.[1] High pH causes the formation of a carbinol base, destroying the conjugated system responsible for color.[1]

Troubleshooting Guide

-

Issue: Low

value. -

Issue: Shifting

. -

Issue: Negative Intercept.

References

-

PubChem. (n.d.).[1][7] Acid Violet 49 (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

World Dye Variety. (n.d.).[1] Acid Violet 49 Properties and Applications. Retrieved October 26, 2023, from [Link][1]

-

Mishra, V., et al. (2024).[1] Methodological optimization for efficient degradation of Acid Violet 49. ResearchGate. Retrieved October 26, 2023, from [Link]

Sources

- 1. CAS 1694-09-3: Acid Violet 49 | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. proakademia.eu [proakademia.eu]

- 7. Acid Violet 49 | C39H41N3NaO6S2 | CID 131849478 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acid Violet 49 removal from wastewater using biochar

Application Note: High-Efficiency Removal of Acid Violet 49 (AV49) via Engineered Biochar

Executive Summary

This guide details the protocol for synthesizing, characterizing, and applying engineered biochar for the removal of Acid Violet 49 (AV49) from aqueous solutions. AV49 is an anionic triphenylmethane dye (

Key Technical Insight: Standard biochar possesses a net negative surface charge at neutral pH, which repels anionic AV49. This protocol introduces a surface-protonation activation step (acid modification) to invert the zeta potential, creating electrostatic "anchor points" for the dye's sulfonate (

Material Engineering: Biochar Synthesis & Activation

Objective: Create a mesoporous carbon scaffold with a high density of positively charged surface functional groups.

Feedstock Selection

Select lignocellulosic biomass (e.g., groundnut shells, coconut coir, or pine wood). High lignin content correlates with stable carbon skeletal structures.

Pyrolysis & Activation Workflow

The following workflow transforms raw biomass into an AV49-specific adsorbent.

Figure 1: Synthesis pipeline transforming raw biomass into protonated biochar optimized for anionic dye capture.

Detailed Synthesis Protocol

-

Comminution: Grind washed biomass to a particle size of 0.5–1.0 mm.

-

Pyrolysis: Place biomass in a quartz tubular furnace. Purge with

(150 mL/min). Ramp temperature at 10°C/min to 600°C ; hold for 2 hours.-

Why 600°C? This temperature balances surface area development (micropores) with functional group retention.

-

-

Acid Activation (Critical Step):

-

Washing: Filter and wash with deionized water until the filtrate pH rises to ~4.5. Do not wash to neutral pH 7, as this removes the beneficial protons.

-

Drying: Dry at 80°C for 12 hours. Store in a desiccator.

Experimental Protocol: Batch Adsorption Studies

Objective: Determine adsorption kinetics and isotherms under controlled conditions.

Reagents & Stock Solutions

-

Analyte: Acid Violet 49 (C.I. 42640), MW

733.9 g/mol . -

Stock Solution: Dissolve 1.0 g AV49 in 1 L deionized water (1000 mg/L).

-

pH Adjusters: 0.1 M HCl and 0.1 M NaOH.

Effect of pH (The Governing Variable)

AV49 removal is highly pH-dependent.

-

Prepare 50 mL of AV49 solution (50 mg/L) in six Erlenmeyer flasks.

-

Adjust pH to 2.0, 4.0, 6.0, 8.0, 10.0, and 12.0.

-

Add 0.1 g of Engineered Biochar to each.

-

Agitate (150 rpm) for 120 minutes at 25°C.

-

Filter (0.45

m membrane) and measure absorbance at

-

Expected Result: Maximum adsorption at pH 2.0 .

-

Reasoning: At pH 2, the sulfonate groups of AV49 (

) are attracted to the highly protonated biochar surface. At high pH,

Kinetic Study Workflow

-

Setup: 500 mL AV49 solution (Initial Conc.

= 100 mg/L) at pH 2.0. -

Dosing: Add 1.0 g Engineered Biochar (

). -

Sampling: Withdraw 5 mL aliquots at

= 1, 5, 10, 20, 40, 60, 120, 180, and 240 min. -

Analysis: Centrifuge immediately to separate solids; measure supernatant absorbance.

Mechanistic Analysis & Data Interpretation

Adsorption Mechanism

The interaction is driven by electrostatic attraction and

Figure 2: Mechanistic pathways governing AV49 adsorption onto acid-activated biochar.

Data Calculation

Calculate adsorption capacity (

- : Initial concentration (mg/L)

- : Equilibrium concentration (mg/L)

- : Volume (L)

-

: Mass of biochar (g)[3]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Model Fitting (Self-Validation)

To validate the quality of your biochar, fit the data to these models. A high

| Model Type | Equation | Linearized Form | Interpretation |

| Pseudo-First-Order | Physical adsorption (rare for AV49). | ||

| Pseudo-Second-Order | Standard fit for AV49. Implies chemisorption/electron sharing. | ||

| Langmuir Isotherm | Monolayer coverage on homogeneous sites. |

Regeneration Protocol

Economic viability requires reusability. Since adsorption is pH-driven, desorption uses pH reversal.

-

Desorption Agent: 0.1 M NaOH (pH > 10).

-

Process: Agitate spent biochar in NaOH for 60 mins. The high pH deprotonates the surface, repelling the anionic dye.

-

Re-activation: Wash biochar with dilute HCl to restore positive charge before the next cycle.

References

-

Adsorption of Acid Violet 49 dye from aqueous solution by processed agricultural waste. Source: ResearchGate (2025). Confirms PSO kinetics and Langmuir fit for AV49 on biomass-based carbon.

-

Surface Modification of Biochar for Dye Removal from Wastewater. Source: MDPI (2023). details the mechanism of electrostatic attraction between protonated biochar and anionic dyes.

-

Removal of Acid Violet 49 and Acid Red 88 dyes from Aqueous Solutions. Source: ResearchGate. Establishes pH dependency and thermodynamic parameters for AV49 removal.

-

Comparison of Oil-Seed Shell Biomass-Based Biochar for the Removal of Anionic Dyes. Source: NCBI/PMC (2024). Provides comparative data on pyrolysis temperatures (600°C vs 900°C) for anionic dye removal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Removal of Dye (Methylene Blue) from Wastewater Using Bio-Char Derived from Agricultural Residues in Palestine: Performance and Isotherm Analysis [mdpi.com]

- 4. Toxic crystal violet dye removal by novel, eco-friendly seablite biochar–ferrite composite: adsorption isotherm, kinetics, and artificial neural network - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Protocol for synthesizing Acid Violet 49 from dimethylaminobenzaldehyde

This document outlines a high-fidelity protocol for the synthesis of Acid Violet 49 (C.I. 42640) utilizing 4-Dimethylaminobenzaldehyde as the central electrophilic scaffold.

This protocol deviates from standard textbook descriptions by integrating industrial process engineering controls (stoichiometric precision, oxidation potential monitoring) with research-grade purity requirements.

A Triphenylmethane Scaffold Application Note

Introduction & Retrosynthetic Logic

The synthesis of Acid Violet 49 belongs to the triphenylmethane class.[1][2][3][4] Unlike the "Michler’s Ketone" route often used for Crystal Violet, this protocol utilizes 4-Dimethylaminobenzaldehyde (DAB) . This aldehyde provides the central carbon (methine bridge) and one of the three aryl rings. The remaining two aryl rings are introduced via nucleophilic aromatic substitution using a sulfonated secondary amine.

Retrosynthetic Breakdown:

-

Central Carbon Source: 4-Dimethylaminobenzaldehyde (Electrophile).[5]

-

Coupling Partner: N-Ethyl-N-(3-sulfobenzyl)aniline (Nucleophile).

-

Mechanism:

-

Phase I: Acid-catalyzed condensation to form the Leuco Base (colorless,

hybridized central carbon). -

Phase II: Oxidative dehydrogenation to restore aromatic conjugation (

hybridization), yielding the chromophore.

-

Critical Safety & Prerequisites

| Hazard Class | Specific Risk | Mitigation Strategy |

| Aromatic Amines | Potential carcinogenicity/skin sensitization. | Double-gloving (Nitrile), Fume hood mandatory. |

| Oxidants ( | Fire hazard; Heavy metal toxicity. | Keep away from organic solvents; Dispose as hazardous heavy metal waste. |

| Strong Acids | Corrosive thermal exotherms. | Slow addition with active cooling (Ice/Salt bath). |

Reagent List:

-

Precursor A: 4-Dimethylaminobenzaldehyde (DAB) [>98% Purity].

-

Precursor B: N-Ethyl-N-(3-sulfobenzyl)aniline (Sodium salt or free acid) [Referred to as EBSA ].

-

Catalyst/Solvent: Sulfuric Acid (

, 98%) or Hydrochloric Acid ( -

Oxidant: Lead Dioxide (

) paste or Manganese Dioxide ( -

Workup: Sodium Hydroxide (

), Sodium Chloride (

Experimental Protocol

Phase 1: Synthesis of the Leuco Base

Objective: Condense 1 equivalent of DAB with 2 equivalents of EBSA.

-

Reactor Setup: Equip a 500mL 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and a thermometer.

-

Solvent System: Charge the flask with 100 mL of water and 20 mL of Sulfuric Acid (98%) . Caution: Exothermic. Cool to 60°C.

-

Reactant Addition:

-

Add 0.10 mol (14.9 g) of 4-Dimethylaminobenzaldehyde.

-

Add 0.21 mol (approx. 65.8 g) of N-Ethyl-N-(3-sulfobenzyl)aniline (EBSA). Note: A 5% molar excess of the amine ensures complete consumption of the aldehyde.

-

-

Condensation:

-

Heat the mixture to 100°C (Reflux) .

-

Maintain reflux for 24 hours .

-

In-Process Control (IPC): Take a 0.1 mL aliquot, neutralize, and check TLC (Silica, MeOH:DCM 1:9). The aldehyde spot (

) must disappear.

-

-

Isolation (Leuco):

Phase 2: Oxidation to Acid Violet 49

Objective: Convert the

-

Acidification: If neutralized in Phase 1, re-acidify the slurry to pH 2.0 using HCl. The oxidation requires an acidic medium to stabilize the resulting carbocation.

-

Oxidant Slurry: Prepare a slurry of Lead Dioxide (

) (0.11 mol, ~26.3 g) in 50 mL water.-

Alternative: Activated

can be used to avoid Lead, but stoichiometry must be adjusted (typically 1.2 eq).

-

-

Oxidation Reaction:

-

Cool the Leuco solution to 0–5°C . Critical: Higher temperatures during oxidant addition cause over-oxidation and tar formation.

-

Add the oxidant slurry dropwise over 30 minutes, maintaining temperature <5°C.

-

Stir vigorously for 2 hours at 0–5°C.

-

-

Termination:

-

Precipitate the lead/manganese sludge by adding Sodium Sulfate (

) . -

Filter the solution through a Celite pad to remove the metal oxides. The filtrate will be an intense Violet color.

-

Phase 3: Isolation and Purification[1]

-

Salting Out:

-

Heat the violet filtrate to 60°C.

-

Slowly add Sodium Chloride (NaCl) (approx. 15-20% w/v) until the dye begins to crystallize/precipitate.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

-

Filtration:

-

Filter the dark violet crystals.

-

Wash with a small amount of cold brine (10% NaCl). Do not wash with pure water, as the dye is water-soluble.

-

-

Drying: Dry in a vacuum oven at 50°C.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the transformation from the aldehyde precursor to the final triphenylmethane dye.

Figure 1: Reaction pathway from Dimethylaminobenzaldehyde to Acid Violet 49.[7]

Process Workflow Diagram

This workflow details the operational steps for the laboratory-scale synthesis.

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Analytical Validation

To validate the synthesis, compare the isolated product against the following specifications:

| Parameter | Specification | Method |

| Appearance | Dark Violet Powder | Visual |

| 545 nm ± 2 nm | UV-Vis Spectroscopy | |

| Solubility | Soluble in water (Violet), Ethanol (Violet) | Solubility Test |

| Acid/Base Shift | Turns Orange in conc. | Colorimetric Test |

| Identity | Matches C.I. 42640 Standard | HPLC / IR |

References

-

PubChem. (n.d.). Acid Violet 49 | C39H40N3NaO6S2.[8][9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (General reference for Triphenylmethane dye synthesis conditions).

-

European Patent Office. (1992).[2] Process for the preparation of triphenylmethane dyes (EP 0491256 A1).[2] Google Patents. Retrieved October 26, 2023, from

- U.S. Patent Office. (1993). Process for the preparation of triphenylmethane dyes (US 5198558 A). Google Patents.

Sources

- 1. US3032561A - Process for oxidizing leuco triphenylmethane compounds - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. US5198558A - Process for the preparation of triphenylmethane dyes - Google Patents [patents.google.com]

- 4. EP0375989A2 - Process for the preparation of triphenyl methane dyes free from sulphonic groups - Google Patents [patents.google.com]

- 5. Synthesis of p-Dimethylaminobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 6. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. worlddyevariety.com [worlddyevariety.com]

Troubleshooting & Optimization

Technical Support Center: Acid Violet 49 Optimization

Topic: Improving Acid Violet 49 (C.I. 42640) solubility in acidic buffers Audience: Researchers, Formulation Scientists, and Histology Technicians[1][2]

Core Technical Analysis: The Solubility Mechanism

To solve solubility issues with Acid Violet 49 (AV49), one must understand its behavior at the molecular level. AV49 is a triphenylmethane dye (specifically a benzylated derivative).[1][2] Its solubility is governed by the balance between its hydrophobic aromatic scaffold and its hydrophilic sulfonate groups (

The "Acidic Shock" Phenomenon

AV49 is generally soluble in water due to its ionized sulfonate groups.[1] However, in acidic buffers (pH < 4.5), two critical mechanisms often lead to precipitation or aggregation:[1][2]

-

Protonation of Amine Groups (pKa effect): The dimethylamino groups on the triphenylmethane ring have a pKa of approximately 4.6 [1].[1] As the pH drops below this threshold, these nitrogens protonate. This alters the electron delocalization of the chromophore (causing a color shift from violet to muddy green/orange in strong acids) and changes the net charge of the molecule.[1] If the net charge approaches zero (isoelectric point), solubility plummets.

-

Ionic Strength Aggregation ("Salting Out"): Acidic buffers often utilize citrate or phosphate salts.[1] High ionic strength compresses the electrical double layer surrounding the dye molecules, reducing the electrostatic repulsion that keeps them apart. This allows the hydrophobic aromatic rings to stack (pi-pi stacking), forming insoluble aggregates [2].[1][2]

Troubleshooting Guide & FAQs

Issue 1: Immediate precipitation when adding dye powder to the buffer.

Diagnosis: Solvation Shock. Explanation: When dry powder hits a high-salt acidic buffer, the outer layer of the particle hydrates and immediately encounters high ionic strength.[1] This causes the surface to "skin over" with precipitated dye, trapping dry powder inside (clumping). Solution: Never add AV49 powder directly to an acidic buffer.[1]

-

Corrective Action: Adopt the "Two-Phase Solubilization" protocol (see Section 3). Dissolve the dye in deionized water or a co-solvent (Ethanol/DMSO) first to create a concentrated stock, then dilute this stock into the buffer.

Issue 2: The solution is clear initially but develops a haze or fine precipitate after 24 hours.

Diagnosis: Slow Dimerization/Aggregation.[1] Explanation: Triphenylmethane dyes are prone to slow aggregation in solution, driven by Van der Waals forces between the aromatic rings. This is accelerated in acidic environments where the repulsive negative charge is dampened.[1] Solution: Use a non-ionic surfactant stabilizer.[1]

-

Corrective Action: Add 0.05% - 0.1% Tween-20 or Triton X-100 to your buffer before adding the dye.[1][2] The surfactant molecules coat the dye monomers, sterically hindering aggregation without interfering with most staining mechanisms.

Issue 3: The color intensity is lower than expected, or the hue has shifted.

Diagnosis: Chromophore Protonation (pH effect). Explanation: If your buffer is highly acidic (pH < 3.0), the dye structure changes. This is not necessarily a solubility issue but a spectral shift. Solution: Verify the pH target.

-

Corrective Action: If the specific violet color is required for quantitation (absorbance ~540-590 nm), ensure your buffer pH is > 4.5. If a low pH is mandatory for the assay, generate a new standard curve in that specific buffer, as the extinction coefficient will differ from that in water.

Validated Protocols

Protocol A: The Two-Phase Solubilization Method (Recommended)

Use this method for all standard buffer preparations to prevent shock precipitation.[1][2]

Reagents:

-

Solvent A: Deionized Water (or 10% Ethanol for faster wetting)[1][2]

-

Solvent B: Target Acidic Buffer (e.g., Citrate pH 4.0)[1][2]

Step-by-Step:

-

Calculate: Determine the total mass of dye required for the final volume.

-

Stock Creation: Dissolve the calculated mass in Solvent A at 10x the final desired concentration.[1]

-

Tip: If the dye is stubborn, warm Solvent A to 40°C or use 10% Ethanol.

-

QC Check: Ensure no particulates are visible.[1]

-

-

Equilibration: Place Solvent B (Buffer) on a magnetic stirrer creating a distinct vortex.[1]

-

Dropwise Addition: Slowly pipette the Stock Solution into the vortex of Solvent B .

-

Rate: Approx. 1 mL per minute.[1]

-

-

Final Mix: Allow to stir for 15 minutes.

Protocol B: Surfactant Stabilization (For Long-term Storage)

Use this if the solution must remain stable for >48 hours.[1][2]

-

Prepare the Acidic Buffer.[1]

-

Add Tween-20 to a final concentration of 0.05% (v/v) .[1][2] Mix thoroughly.

-

Follow Protocol A (Two-Phase Solubilization) to introduce the dye.[1][2]

-

Filter the final solution through a 0.45 µm PES filter to remove any micro-nucleation sites.[1]

Data & Solvent Compatibility

Table 1: Solubility Profile of Acid Violet 49

| Solvent / Condition | Solubility Rating | Notes |

| Deionized Water | High | Best for stock preparation.[1][2] Deep violet color.[1][3][4] |

| Ethanol (95%) | Moderate/High | Good co-solvent.[1][2] Helps wet the powder.[1] |

| DMSO | Moderate | Useful for very high concentration stocks (>10 mg/mL).[1][2] |

| Acidic Buffer (pH < 3) | Low / Unstable | Risk of color shift (Orange/Mustard) and precipitation.[1][2] |

| Acidic Buffer (pH 4-6) | Moderate | Stable only if pre-dissolved (Protocol A).[1][2] |

| High Salt (>1M) | Very Low | Immediate "salting out" likely.[1][2] |

Workflow Visualization

The following diagram illustrates the logical decision tree for preparing Acid Violet 49 solutions, ensuring the correct pathway is chosen based on the buffer pH and storage requirements.

Caption: Decision tree for Acid Violet 49 solubilization. Note the critical requirement for surfactants in low pH environments.

References

-

FooDB. (n.d.). Compound Summary: C.I. Acid Violet 49 (FDB011415).[1][2][7] Retrieved from [Link][1][2]

-

PubChem. (n.d.).[1][2] Acid Violet 49 (CID 131849478).[1][2] National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. CAS 1694-09-3: Acid Violet 49 | CymitQuimica [cymitquimica.com]

- 2. Acid Violet 49 | C39H41N3NaO6S2 | CID 131849478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Acid Violet 49 CAS#: 1694-09-3 [m.chemicalbook.com]

- 5. Acid Violet 49 | 1694-09-3 [chemicalbook.com]

- 6. saujanyaexports.com [saujanyaexports.com]

- 7. Showing Compound C.I. Acid Violet 49 (FDB011415) - FooDB [foodb.ca]

Technical Support Center: Troubleshooting Acid Violet 6BN Peak Tailing in HPLC

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically with Acid Violet 6BN. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve these common chromatographic challenges, ensuring the integrity and accuracy of your results.

Peak tailing is more than an aesthetic issue; it's a critical indicator of underlying problems in your separation that can compromise resolution and lead to inaccurate quantification.[1][2][3] This guide will walk you through the common causes of peak tailing for an acidic dye like Acid Violet 6BN and provide systematic troubleshooting strategies.

Understanding Acid Violet 6BN

Acid Violet 6BN (also known as Acid Violet 49) is a large, sulfonated triarylmethane dye.[4][5][6] Its key chemical properties relevant to HPLC are:

| Property | Value |

| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂[4][5][7] |

| Molecular Weight | 733.87 g/mol [4][5][7] |

| Key Functional Groups | Two sulfonic acid (-SO₃H) groups, tertiary amines |

The presence of sulfonic acid groups means that Acid Violet 6BN is an anionic compound, and its degree of ionization is highly dependent on the pH of the mobile phase. This is a crucial factor in its interaction with the stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Acid Violet 6BN peak is tailing. What is the most likely cause?

Peak tailing for acidic dyes like Acid Violet 6BN in reversed-phase HPLC is often due to multiple retention mechanisms.[3][8] While the primary retention mechanism on a C18 column is hydrophobic interaction, secondary interactions can occur, leading to peak asymmetry.[3][8]

The most common cause is the interaction between the negatively charged sulfonate groups of the dye and active sites on the silica-based stationary phase. These active sites can include:

-

Residual Silanols: Even with good end-capping, some free silanol groups (Si-OH) remain on the silica surface.[3][9] At mobile phase pH values above approximately 3, these silanols can become deprotonated (Si-O⁻), leading to electrostatic repulsion of the anionic dye. However, more acidic silanols or trace metal impurities can create sites for undesirable polar interactions.[3][10]

-

Trace Metal Contamination: Metals like iron or aluminum within the silica matrix can act as Lewis acids, creating positively charged sites that can interact with the anionic analyte.[10]

This leads to a portion of the analyte molecules being more strongly retained, resulting in a "tail" on the peak.[3]

Q2: How can I systematically troubleshoot the peak tailing of Acid Violet 6BN?

A logical, step-by-step approach is the key to effective troubleshooting. The following flowchart outlines a systematic process to identify and resolve the cause of peak tailing.

Caption: A systematic workflow for troubleshooting Acid Violet 6BN peak tailing.

Q3: Could column overload be causing the peak tailing? How do I check for this?

Yes, mass overload can cause significant peak tailing, often appearing as a "shark-fin" or right-triangle shape.[11][12] This occurs when the amount of analyte injected saturates the stationary phase at the column inlet.[2][11]

Experimental Protocol: Diagnosing Column Overload

-

Prepare a Dilution Series: Prepare a series of dilutions of your Acid Violet 6BN sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

-

Inject and Analyze: Inject the original sample and each dilution under the same HPLC conditions.

-

Evaluate Peak Shape: Compare the chromatograms. If the peak tailing decreases and the peak becomes more symmetrical as the concentration decreases, you are likely experiencing mass overload.[2][12]

Solution: Reduce the sample concentration or the injection volume.[13] If you need to inject a higher concentration for sensitivity reasons, consider using a column with a larger internal diameter or a higher stationary phase capacity.[2]

Q4: How does mobile phase pH affect the peak shape of Acid Violet 6BN, and what pH should I use?

Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[14][15][16] For an acidic compound like Acid Violet 6BN, the pH determines the degree of ionization of its sulfonic acid groups.

-

At high pH: The sulfonic acid groups are fully deprotonated (anionic), making the molecule highly polar. This can lead to reduced retention on a reversed-phase column.

-

At low pH: The ionization of the sulfonic acid groups is suppressed, making the molecule more neutral and increasing its retention.

However, controlling the pH is still critical to ensure consistent ionization and minimize undesirable interactions with the stationary phase.[17]

Experimental Protocol: Optimizing Mobile Phase pH

-

Select a Buffer: Choose a buffer system effective in the desired pH range (e.g., phosphate for pH 2-3 and 6-8, acetate for pH 3.8-5.8). A buffer concentration of 10-25 mM is typically sufficient.

-

Test a pH Range: Prepare mobile phases at different pH values. A good starting range for Acid Violet 6BN would be from pH 2.5 to pH 5.0. An HPLC method for similar dyes used a mobile phase with a pH of 4.6.[6]

-

Analyze and Compare: Inject the sample using each mobile phase and compare the peak shape, asymmetry factor, and retention time.

| Mobile Phase pH | Expected Outcome for Acid Violet 6BN | Rationale |

| pH 2.5 - 3.5 | Likely improved peak shape, increased retention time. | Suppresses ionization of both the analyte and residual silanols on the column, minimizing secondary interactions.[8][10] |

| pH 4.0 - 5.0 | May show some tailing, shorter retention time. | Analyte is fully ionized. This can still yield good results if secondary interaction sites on the column are minimal.[6] |

Recommendation: Start with a buffered mobile phase at pH 3.0. This often provides a good balance between analyte retention and suppression of silanol activity.[1]

Q5: If adjusting the pH isn't enough, what other mobile phase modifications can I try?

If peak tailing persists after pH optimization, secondary interactions are likely still occurring. You can mitigate these by using mobile phase additives or changing the organic modifier.

-

Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask residual active sites on the stationary phase. Try increasing the buffer concentration to 50 mM.

-

Use an Ion-Pairing Reagent: For anionic compounds, a cationic ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) can be added to the mobile phase. The reagent pairs with the analyte, forming a neutral complex that has better retention and peak shape on a C18 column. Note: Ion-pairing reagents can be difficult to remove from the column and may require dedicating a column to this method.[18]

-

Change the Organic Modifier: The choice between acetonitrile and methanol can influence peak shape. Methanol is a more polar solvent and can be better at shielding residual silanols. If you are using acetonitrile, try substituting it with methanol at an equivalent solvent strength.

Q6: Could my column be the problem? When should I consider using a different type of HPLC column?

If you have optimized the mobile phase and ruled out overload, the issue may be the column itself.[8]

-

Column Degradation: Over time, especially at extreme pH values, the stationary phase can degrade, or the packed bed can create a void at the inlet.[8][10] This often leads to peak splitting or severe tailing for all peaks in the chromatogram. If you suspect a void, you can sometimes resolve it by reversing and flushing the column (check the manufacturer's instructions first).[8] However, replacement is often necessary.

-

Column Chemistry: The type of stationary phase is critical. For challenging compounds like Acid Violet 6BN, a standard C18 column may not be ideal.

Alternative Column Chemistries

-

High-Purity, End-Capped Columns: Modern columns are made with high-purity silica that has a lower metal content and are exhaustively end-capped to minimize residual silanols.[1][9] If you are using an older column, upgrading to a newer generation column can significantly improve peak shape.

-

Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the residual silanols and provides alternative selectivity.

-

"Aqueous" C18 Columns: These columns are designed to be stable in highly aqueous mobile phases and often have modifications that improve the peak shape for polar and ionizable compounds.[19]

Caption: Interactions of Acid Violet 6BN with different stationary phases.

References

- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?

- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.

- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?

- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?

- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.

- Restek. (n.d.). HPLC Troubleshooting Guide.

- TargetMol. (n.d.). Acid Violet 6B.

- Chemsrc. (n.d.). Acid Violet 6B | CAS#:1694-09-3.

- MedKoo Biosciences. (n.d.). Acid Violet 6B | CAS#:1694-09-3 | dye.

- An-Najah National University. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique.

- Element Lab Solutions. (n.d.). HPLC column overload.

- International Labmate. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography.

- Metlin. (n.d.). How to Prepare Acid Violet 49 Standard Sample and Detect Synthetic Dyes in Cosmetics.

- Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dyes.

- PubChem. (n.d.). Acid violet 6 BN.

- LCGC International. (n.d.). Overload or Minor Peak?

- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.

- Phenomenex. (n.d.). LC Technical Tip.

- LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.

- World dye variety. (2012, June 5). Acid Violet 6.

- LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.

- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.

- Hitachi High-Tech. (n.d.). Simultaneous Analysis of Dyes by HPLC-DAD.

- Chromatography Online. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.

- AIDIC. (2016). UPLC Detection of Acid Dyes in Sports Drinks. Chemical Engineering Transactions, 55, 73-78.

- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.

- Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.

- ResearchGate. (2025, August 7). Development and validation of an HPLC-UV method for determination of synthetic food colorants.

- GL Sciences. (n.d.). What are C18 HPLC columns?

Sources

- 1. chromtech.com [chromtech.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 4. Acid Violet 6B | TargetMol [targetmol.com]

- 5. medkoo.com [medkoo.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Acid Violet 6B | CAS#:1694-09-3 | Chemsrc [chemsrc.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. LC Technical Tip [discover.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographytoday.com [chromatographytoday.com]

- 15. moravek.com [moravek.com]

- 16. agilent.com [agilent.com]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 19. glsciencesinc.com [glsciencesinc.com]

Resolving Acid Violet 6 BN from other triphenylmethane dyes

Topic: Separation and Analysis of Acid Violet 6 BN (C.I. 42640) Ticket ID: AV6BN-RES-001 Status: Active Support Tier: Level 3 (Method Development & Troubleshooting)[1][2]

Executive Summary & Chemical Context

User Query: "I cannot resolve Acid Violet 6 BN from other triphenylmethane contaminants (e.g., Coomassie Blue, Acid Fuchsin) using standard reverse-phase gradients."

Technical Insight: Acid Violet 6 BN (Acid Violet 49, C.I. 42640) is a sulfonated triphenylmethane dye. Its resolution challenges stem from its amphiphilic nature and structural similarity to other polysulfonated dyes (like Acid Violet 17 and Coomassie Brilliant Blue).

-

Core Challenge: In standard C18 HPLC, these dyes often exhibit "peak tailing" or co-elution due to secondary interactions with residual silanol groups on the column stationary phase and insufficient ion-pairing in the mobile phase.

-

The Solution: You must control the ionization state of the sulfonate groups using specific buffer systems (Ion-Suppression or Ion-Pairing) to achieve sharp peak shapes and distinct retention times.[1][2]

Diagnostic Workflow

Before altering your method, use this logic tree to determine the optimal separation strategy based on your sample matrix and available equipment.

Caption: Decision matrix for selecting the appropriate resolution pathway for Acid Violet 6 BN based on sample origin.

Critical Troubleshooting Guides

Module A: HPLC Method Development (The Gold Standard)

Issue: "My Acid Violet 6 BN peak is broad (tailing factor > 1.5) or co-elutes with Coomassie Blue."

Root Cause: Triphenylmethane dyes possess nitrogen atoms that can become protonated and interact with negatively charged silanols on the silica backbone of C18 columns. Furthermore, without a buffer, the sulfonate groups exist in multiple ionization states, causing band broadening.

The Protocol (Self-Validating):

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Waters Symmetry or BEH C18), 3.5 µm | End-capping reduces silanol activity, preventing peak tailing.[1][2] |

| Mobile Phase A | 50 mM Ammonium Acetate (pH 4.[1][2]5) | Controls ionization; Ammonium ions mask residual silanols.[1][2] |